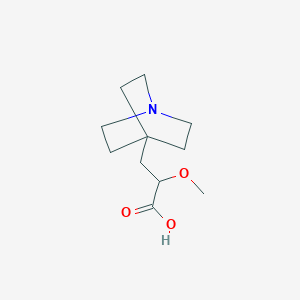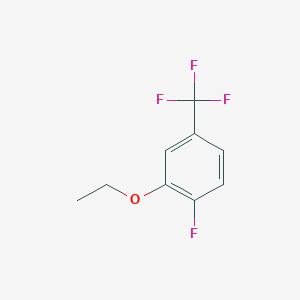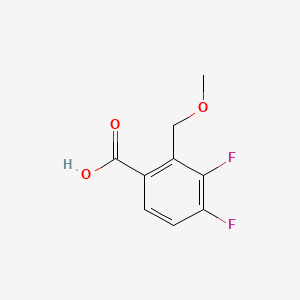
1-Bromo-3-(4-iodo-3-(methylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(4-iodo-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10BrIOS. This compound is characterized by the presence of bromine, iodine, and a methylthio group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(4-iodo-3-(methylthio)phenyl)propan-2-one typically involves multi-step reactions. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a phenyl ring with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Halogenation: The acylated product is then subjected to halogenation using bromine and iodine to introduce the bromo and iodo substituents.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(4-iodo-3-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding alcohols or amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation with hydrogen peroxide can produce a sulfoxide.
Aplicaciones Científicas De Investigación
1-Bromo-3-(4-iodo-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(4-iodo-3-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can form halogen bonds, while the methylthio group can participate in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-(4-chloro-3-(methylthio)phenyl)propan-2-one: Similar structure but with chlorine instead of iodine.
1-Bromo-3-(4-fluoro-3-(methylthio)phenyl)propan-2-one: Similar structure but with fluorine instead of iodine.
1-Bromo-3-(4-iodo-3-(ethylthio)phenyl)propan-2-one: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
1-Bromo-3-(4-iodo-3-(methylthio)phenyl)propan-2-one is unique due to the presence of both bromine and iodine atoms, which can participate in diverse chemical reactions. The methylthio group also adds to its versatility, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H10BrIOS |
|---|---|
Peso molecular |
385.06 g/mol |
Nombre IUPAC |
1-bromo-3-(4-iodo-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrIOS/c1-14-10-5-7(2-3-9(10)12)4-8(13)6-11/h2-3,5H,4,6H2,1H3 |
Clave InChI |
JKNWMNQNXJGGEI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC(=C1)CC(=O)CBr)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14039870.png)
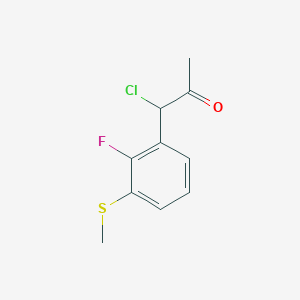
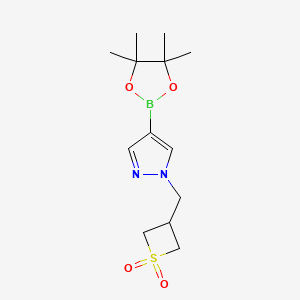
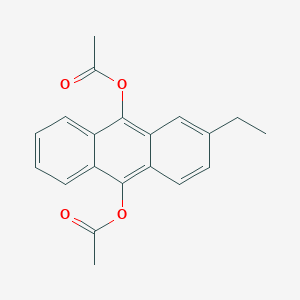
![Methyl 3-(benzo[b]thiophen-2-yl)propanoate](/img/structure/B14039878.png)

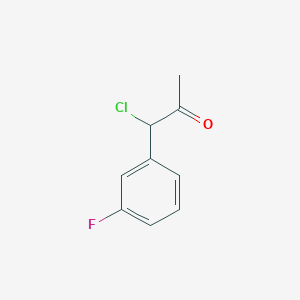
![(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14039891.png)
![1-O-tert-butyl 4a-O-ethyl (4aR,7aR)-6-benzyl-4-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate](/img/structure/B14039906.png)
